3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZAJNZMXREQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom and the sulfonyl chloride group can be substituted with other functional groups using appropriate reagents and conditions.
Addition Reactions: The pentafluorosulfur group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₃BrClF₅O₂S₂
- Molecular Weight : 381.57 g/mol
- CAS Number : 1706453-16-8
- IUPAC Name : 3-bromo-5-(pentafluorosulfur)benzenesulfonyl chloride
The presence of the pentafluorosulfur group enhances the compound's reactivity and potential for diverse chemical transformations.
Synthesis Applications
1. Organic Synthesis
- The compound serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, which are crucial in synthesizing sulfonamides and other derivatives .
- It is particularly useful in the preparation of complex molecules that require fluorinated moieties, which are often essential for biological activity.
2. Pharmaceutical Development
- In medicinal chemistry, this compound is utilized to create novel therapeutic agents. Its ability to modify biological molecules makes it valuable in drug design, particularly for targeting specific enzymes or receptors .
- Case studies have demonstrated its role in developing inhibitors for various diseases, including cancer and infectious diseases, by modifying lead compounds to enhance efficacy and selectivity.
Biochemical Applications
1. Bioconjugation
- The compound can be employed in bioconjugation techniques to label biomolecules such as proteins and peptides. This labeling facilitates studies on protein interactions and functions .
- Its electrophilic nature allows it to form covalent bonds with nucleophilic amino acid residues (e.g., cysteine), enabling targeted modifications that can alter protein activity or stability.
2. Cellular Studies
- Researchers have used this compound to investigate cellular signaling pathways by modifying key proteins involved in these pathways. This application aids in understanding disease mechanisms and developing targeted therapies.
Material Science Applications
1. Specialty Chemicals
- The unique properties of this compound make it suitable for producing specialty chemicals with high thermal stability and resistance to chemical degradation. This is particularly important in industries requiring robust materials .
2. Fluorinated Materials
- Its incorporation into polymer matrices can enhance the performance characteristics of materials used in electronics, coatings, and other applications where chemical resistance is crucial .
Data Table: Summary of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Organic Synthesis | Intermediate for fluorinated compounds | Synthesis of sulfonamides |
| Pharmaceutical | Development of novel therapeutic agents | Inhibitors for cancer treatment |
| Bioconjugation | Labeling biomolecules for interaction studies | Modifying proteins for functional assays |
| Cellular Studies | Investigating signaling pathways through protein modification | Understanding disease mechanisms |
| Material Science | Producing specialty chemicals with enhanced properties | High-performance coatings |
Case Studies
-
Anticancer Drug Development
- A study demonstrated the synthesis of a new class of anticancer agents using this compound as a key intermediate. These agents showed improved selectivity against cancer cell lines compared to existing treatments.
-
Protein Modification
- Researchers utilized the compound to modify a signaling protein involved in apoptosis, leading to insights into its regulatory mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism by which 3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride exerts its effects depends on the specific reaction it is involved in. Generally, the compound acts as an electrophile, with the bromine and sulfonyl chloride groups serving as reactive sites for nucleophilic attack. The pentafluorosulfur group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Reactivity and Stability
- Electrophilic Reactivity : The sulfonyl chloride (–SO₂Cl) group is highly reactive toward nucleophiles (e.g., amines, alcohols) in substitution reactions. The SF₅ group, being strongly electron-withdrawing, enhances the electrophilicity of the sulfonyl chloride compared to CF₃ analogs .
- Thermal Stability : SF₅-containing compounds may decompose at elevated temperatures, releasing sulfur oxides (SOₓ) and halides, as observed in related benzenesulfonyl chlorides .
Physical Data (Estimated)
GHS Classification (Based on Analogous Compounds)
Key Risks :
- Both compounds are moisture-sensitive and may hydrolyze to release HCl gas .
Biological Activity
3-Bromo-5-(pentafluorosulfur)benzenesulfonyl chloride, with the chemical formula C₆H₃BrClF₅O₂S₂ and CAS number 1706453-16-8, is a sulfonyl chloride derivative notable for its unique fluorinated sulfur moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of this compound includes a bromine atom and a pentafluorosulfur group attached to a benzenesulfonyl chloride core. The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that sulfonyl chlorides exhibit significant antimicrobial activity. The mechanism is believed to involve the disruption of cellular functions through the inhibition of essential enzymes. Specific studies have shown that compounds with similar structures can inhibit bacterial growth by targeting cell wall synthesis and protein function.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells has been observed in related sulfonyl derivatives. Further investigation is required to elucidate its specific mechanisms of action against various cancer cell lines.
Case Studies
-
Antimicrobial Activity Evaluation
- A study conducted on various sulfonyl chlorides, including derivatives similar to this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain bacterial strains, suggesting potent antimicrobial properties.
-
Anticancer Activity Assessment
- In vitro tests on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed that compounds structurally related to this compound could reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM.
- Mechanistic studies indicated that these compounds may trigger apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 64 | Inhibition of growth |
| Anticancer | HeLa | 10-50 | Reduced cell viability |
| Anticancer | MCF-7 | 10-50 | Induction of apoptosis |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonyl chloride group may react with nucleophilic sites in enzymes, leading to their inactivation.
- Cell Signaling Modulation : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
Preparation Methods
Synthesis of 3-Bromo-5-chlorophenol as a Key Intermediate
Although direct synthetic routes to 3-bromo-5-(pentafluorosulfur)benzenesulfonyl chloride are limited in public literature, related intermediates such as 3-bromo-5-chlorophenol have been synthesized and serve as precursors for further functionalization.
- Hydrolysis of diazonium salts in acidic media is a common step to prepare 3-bromo-5-chlorophenol with yields around 65-72% and high purity (~99% by HPLC).
- Reduction of 3-bromo-5-chloronitrobenzene using Raney-Nickel and ammonium formate or iron powder in acidic conditions yields 3-bromo-5-chloroaniline, which can be further transformed.
- These intermediates provide a platform for subsequent sulfonylation and fluorination steps required for the target compound.
Introduction of the Pentafluorosulfur Group
The pentafluorosulfur (SF₅) group is generally introduced via specialized fluorination reagents or by transformation of sulfur-containing precursors:
- The SF₅ group can be installed by reaction of sulfur chlorides with fluorinating agents such as silver tetrafluoroborate or elemental fluorine under controlled conditions.
- Alternatively, aromatic compounds bearing sulfonyl chloride groups can be subjected to electrophilic fluorination to form the pentafluorosulfur substituent.
- This step requires low temperatures and inert atmosphere to preserve the integrity of the SF₅ group and prevent side reactions.
Sulfonyl Chloride Formation
- Sulfonyl chloride groups are typically introduced by chlorosulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride.
- For substrates with sensitive substituents like SF₅, milder conditions or stepwise introduction of the sulfonyl chloride group after installation of other substituents is preferred.
- Purification involves extraction and recrystallization to achieve high purity products suitable for further applications.
Bromination
- Bromination at the 3-position is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.
- The presence of electron-withdrawing groups like sulfonyl chloride and SF₅ directs bromination regioselectively.
- Reaction monitoring by NMR and HPLC ensures selective monobromination with yields typically above 90% in optimized protocols.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Reduction of 3-bromo-5-chloronitrobenzene to aniline | Raney-Ni, ammonium formate, 0–80 °C | 90–93 | >93% | Mild conditions, high selectivity |
| Hydrolysis of diazonium salt to 3-bromo-5-chlorophenol | Acidic medium (H₂SO₄), 50–100 °C | 65–72 | 99% | Controlled addition, extraction purification |
| Introduction of pentafluorosulfur group | Fluorination reagents, inert atmosphere, low temp | Variable | Not specified | Specialized fluorination step, sensitive group |
| Sulfonyl chloride formation | Chlorosulfonic acid or SO₂Cl₂, mild conditions | High | High | Stepwise approach recommended |
| Bromination at 3-position | Bromine or NBS, controlled temp | >90 | High | Regioselective bromination |
Research Findings and Analytical Data
- NMR Spectroscopy: ^1H NMR spectra of intermediates show characteristic aromatic proton shifts with coupling constants (J ~1.4 Hz) consistent with substitution patterns.
- HPLC Purity: Products such as 3-bromo-5-chlorophenol and related intermediates achieve purities above 99%, indicating efficient purification protocols.
- Yield Optimization: Use of propionic acid as solvent and iron powder as reducing agent improves yield and scalability of reduction steps.
- Stability Considerations: The pentafluorosulfur group enhances compound stability but requires inert atmosphere during synthesis to prevent decomposition.
Q & A
What are the critical safety protocols for handling 3-bromo-5-(pentafluorosulfur)benzenesulfonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Use a face shield during bulk transfers .
- Ventilation: Employ local exhaust ventilation or fume hoods to minimize inhalation exposure to vapors or aerosols .
- Emergency Response: In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, irrigate with water for ≥10 minutes and seek medical attention .
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) and protect from light to prevent decomposition .
Which solvents are optimal for dissolving this compound, and how does solubility impact reaction design?
Methodological Answer:
-
Solubility Data (from analogs):
Solvent Solubility Source Ethanol Very soluble Acetone Very soluble Water Practically insoluble -
Design Considerations: Use polar aprotic solvents (e.g., acetone) for nucleophilic substitution reactions. For aqueous workups, ensure phase separation by adding a water-immiscible solvent (e.g., dichloromethane) .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Route Selection: Adapt methods for analogous sulfonyl chlorides, such as chlorosulfonation of brominated precursors using ClSO₃H or SO₂Cl₂ under controlled temperatures (0–5°C) .
- Purification: Employ recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Enhancement: Optimize stoichiometry of sulfonating agents and use inert atmospheres to minimize side reactions (e.g., hydrolysis) .
What advanced techniques are recommended for characterizing structural integrity and stability?
Methodological Answer:
- Spectroscopy:
- Stability Testing: Conduct thermal gravimetric analysis (TGA) to assess decomposition temperatures (reported analogs decompose >250°C) and monitor hydrolytic stability under varying pH (e.g., buffer solutions) .
How should researchers address discrepancies in reported reactivity or stability data for this compound?
Methodological Answer:
- Contradiction Example: Conflicting reports on thermal stability may arise from impurities or storage conditions.
- Resolution Strategy:
What reaction design considerations are critical to avoid incompatibilities with this compound?
Methodological Answer:
- Incompatible Materials: Avoid strong oxidizers (e.g., peroxides) and bases (risk of violent hydrolysis). Use glass or PTFE-lined reactors to prevent corrosion .
- Reaction Optimization: For coupling reactions (e.g., Suzuki-Miyaura), pre-dry solvents (e.g., THF over molecular sieves) to minimize hydrolysis of the sulfonyl chloride group .
How can researchers mitigate challenges in analyzing byproducts or degradation pathways?
Methodological Answer:
- Degradation Pathways: Hydrolysis to sulfonic acids or thermal decomposition to SOₓ and halides .
- Analytical Workflow:
What are the best practices for disposing of waste containing this compound?
Methodological Answer:
- Neutralization: Hydrolyze small quantities in ice-cold aqueous NaOH (10% w/v) under controlled conditions to convert sulfonyl chloride to sulfonate salts .
- Waste Handling: Collect residues in approved containers labeled for halogenated organic waste. Coordinate with certified disposal facilities for incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
